molecular formula C23H29N3O3 B268239 3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Cat. No. B268239
M. Wt: 395.5 g/mol
InChI Key: JPBVGEXVUIMETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is commonly referred to as IBMPBD and is a derivative of benzamide. In

Mechanism of Action

The mechanism of action of IBMPBD is not fully understood. However, it has been suggested that IBMPBD may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Topoisomerases are enzymes that are involved in DNA replication and repair, and their inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
IBMPBD has been shown to affect various biochemical and physiological processes. It has been found to induce cell cycle arrest and apoptosis in cancer cells. IBMPBD has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. In addition, IBMPBD has been shown to inhibit the replication of hepatitis C virus by targeting the viral NS5B polymerase.

Advantages and Limitations for Lab Experiments

IBMPBD has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and purified. It has also been shown to exhibit potent anti-tumor and anti-inflammatory activities, making it a promising candidate for further therapeutic development. However, IBMPBD also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further evaluated.

Future Directions

There are several future directions for the research on IBMPBD. One direction is to further investigate its mechanism of action and its potential targets, such as HDACs and topoisomerases. Another direction is to evaluate its therapeutic potential in animal models of cancer and inflammation. Furthermore, the development of more potent and selective derivatives of IBMPBD may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis method of IBMPBD involves the reaction of 2-[(4-methyl-1-piperazinyl)carbonyl]aniline with 3-isobutoxybenzoyl chloride. This reaction results in the formation of IBMPBD as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

IBMPBD has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. IBMPBD has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit the replication of hepatitis C virus.

properties

Product Name

3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H29N3O3/c1-17(2)16-29-19-8-6-7-18(15-19)22(27)24-21-10-5-4-9-20(21)23(28)26-13-11-25(3)12-14-26/h4-10,15,17H,11-14,16H2,1-3H3,(H,24,27)

InChI Key

JPBVGEXVUIMETR-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C

Origin of Product

United States

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